molecular formula C9H7NaO3 B12414006 Sodium Phenyl-d5-pyruvate

Sodium Phenyl-d5-pyruvate

Cat. No.: B12414006
M. Wt: 191.17 g/mol
InChI Key: MQGYVGKMCRDEAF-GWVWGMRQSA-M
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Description

Sodium Phenyl-d5-pyruvate is a deuterium-labeled derivative of Sodium Phenyl-pyruvate. It is a stable isotope compound where five hydrogen atoms are replaced with deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium Phenyl-d5-pyruvate is synthesized by incorporating deuterium into Sodium Phenyl-pyruvate. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterated reagents and solvents. The reaction conditions often require controlled temperatures and pressures to ensure the successful incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated water (D2O) and other deuterated chemicals. The process is optimized to achieve high yields and purity, ensuring the compound meets the standards required for research applications .

Chemical Reactions Analysis

Types of Reactions

Sodium Phenyl-d5-pyruvate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated carboxylic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

Sodium Phenyl-d5-pyruvate is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Mechanism of Action

The mechanism of action of Sodium Phenyl-d5-pyruvate involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic properties. This makes it particularly valuable in research applications where precise tracking and quantification are required .

Properties

Molecular Formula

C9H7NaO3

Molecular Weight

191.17 g/mol

IUPAC Name

sodium;2-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate

InChI

InChI=1S/C9H8O3.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D,5D;

InChI Key

MQGYVGKMCRDEAF-GWVWGMRQSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)C(=O)[O-])[2H])[2H].[Na+]

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

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